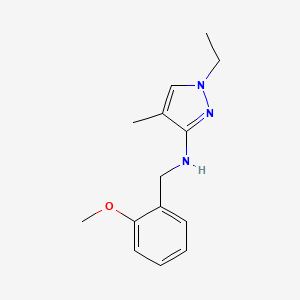amine](/img/structure/B11733758.png)
(Z)-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone under specific reaction conditions. One common method involves the condensation of 1H-1,2,3-benzotriazole with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the phenyl and methylidene groups.
Benzotriazole Derivatives: Compounds with various substituents on the benzotriazole ring, exhibiting different chemical and biological properties.
Uniqueness
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N4/c1-13(2)12-18-17(14-8-4-3-5-9-14)21-16-11-7-6-10-15(16)19-20-21/h3-11,13H,12H2,1-2H3 |
InChI Key |
BCASUZHRMMRZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)


![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733720.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733721.png)

![3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733730.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11733734.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733735.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11733742.png)
